
(Butyltellanyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butyltellanyl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H18SiTe. It is a unique compound that combines the properties of silicon and tellurium, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butyltellanyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with butyltellurium compounds under controlled conditions. One common method is the reaction of trimethylsilyl chloride with butyltellurium hydride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(Butyltellanyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: It can be reduced to form tellurium and silicon hydrides.
Substitution: The tellurium and silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions. These reactions often require the presence of a catalyst and are carried out at controlled temperatures.
Major Products Formed
Oxidation: Tellurium dioxide and silicon dioxide.
Reduction: Tellurium and silicon hydrides.
Substitution: Various organotellurium and organosilicon compounds depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, (Butyltellanyl)(trimethyl)silane is used as a precursor for the synthesis of other organotellurium and organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon and tellurium.
Biology
Medicine
Research is ongoing to explore the potential medicinal applications of this compound, including its use as a therapeutic agent or as a component in drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and coatings. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Butyltellanyl)(trimethyl)silane involves the interaction of its silicon and tellurium atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, while the tellurium atom can participate in redox reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups. It is used as a reducing agent in organic synthesis.
Butyltellurium Hydride: A tellurium-containing compound used as a precursor for the synthesis of other organotellurium compounds.
Uniqueness
(Butyltellanyl)(trimethyl)silane is unique due to the presence of both silicon and tellurium atoms in its structure This combination imparts distinct chemical and physical properties that are not observed in compounds containing only silicon or tellurium
Properties
CAS No. |
175660-78-3 |
|---|---|
Molecular Formula |
C7H18SiTe |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
butyltellanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SiTe/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
BZXZIVLTGBGWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te][Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



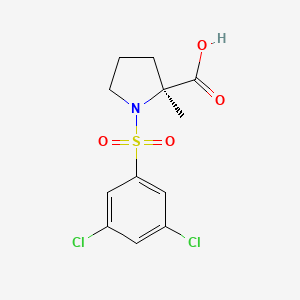
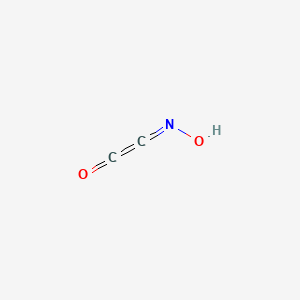
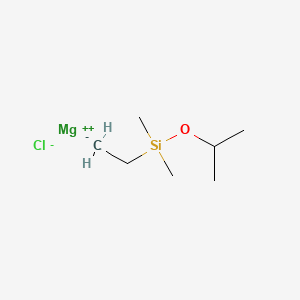
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
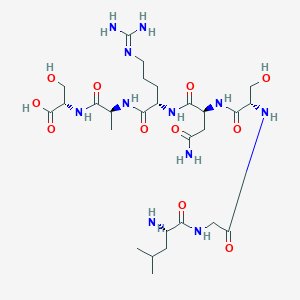

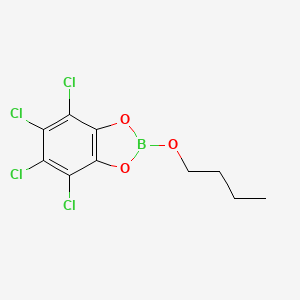
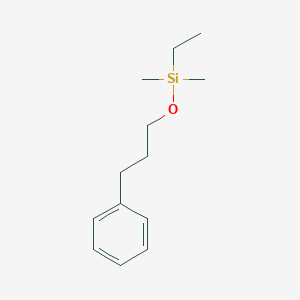
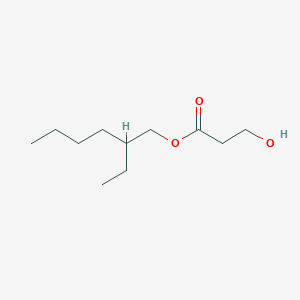
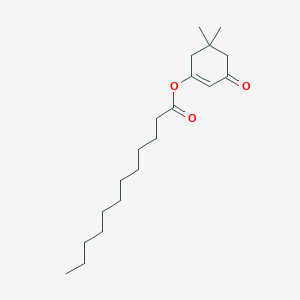

![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
